Product packaging for Azaperone N-Oxide(Cat. No.:CAS No. 66065-28-9)

Azaperone N-Oxide

Numéro de catalogue: B15289291
Numéro CAS: 66065-28-9
Poids moléculaire: 343.4 g/mol
Clé InChI: LXVWCYCQAMQKDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O2 B15289291 Azaperone N-Oxide CAS No. 66065-28-9

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

66065-28-9

Formule moléculaire

C19H22FN3O2

Poids moléculaire

343.4 g/mol

Nom IUPAC

1-(4-fluorophenyl)-4-(1-oxido-4-pyridin-2-ylpiperazin-1-ium-1-yl)butan-1-one

InChI

InChI=1S/C19H22FN3O2/c20-17-8-6-16(7-9-17)18(24)4-3-13-23(25)14-11-22(12-15-23)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2

Clé InChI

LXVWCYCQAMQKDH-UHFFFAOYSA-N

SMILES canonique

C1C[N+](CCN1C2=CC=CC=N2)(CCCC(=O)C3=CC=C(C=C3)F)[O-]

Origine du produit

United States

Description

Azaperone N-Oxide is a useful research compound. Its molecular formula is C19H22FN3O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Synthesis and Biotransformation of Azaperone N Oxide

The formation and metabolism of Azaperone (B1665921) N-Oxide are rooted in the chemical properties of its parent compound, Azaperone. While specific literature detailing the synthesis and biotransformation of Azaperone N-Oxide is limited, the processes can be inferred from established chemical principles for tertiary amine and piperazine (B1678402) derivatives.

Synthesis

The synthesis of this compound would logically begin with its parent compound, Azaperone. The synthesis of Azaperone itself involves the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-4'-fluorobutyrophenone (B134399) wikipedia.org.

The subsequent conversion of the tertiary amine, Azaperone, to this compound would be achieved through oxidation. This is a common transformation for tertiary amines. The nitrogen atom on the piperazine ring that is not directly attached to the pyridine (B92270) ring is the most likely site of oxidation due to its higher nucleophilicity. Common laboratory oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) researchgate.netacs.orgrsc.org. The use of H₂O₂ is often preferred in industrial applications as it is cost-effective and yields only water as a byproduct acs.org. The introduction of the oxygen atom results in a downfield shift in NMR spectra for adjacent protons compared to the parent amine acs.org.

Table 1: Generalised Reaction for the N-oxidation of a Tertiary Amine

Reactant Reagent Product
Tertiary Amine (e.g., Azaperone) Oxidizing Agent (e.g., H₂O₂, mCPBA) Tertiary Amine N-Oxide (e.g., this compound)
Biotransformation

The biotransformation of a compound involves its metabolic pathways within a biological system. For this compound, this includes its potential formation from Azaperone and its subsequent metabolic fate.

Formation via Metabolism: The metabolism of Azaperone has been studied, and the primary identified metabolites include reduced and dealkylated products. The main metabolic pathway is the reduction of the keto group to form Azaperol researchgate.net. Other significant pathways include N-dealkylation and hydroxylation researchgate.netfao.org. While N-oxidation is a recognized metabolic pathway for many drugs containing tertiary amine groups, this compound is not commonly reported as a major metabolite of Azaperone in published studies researchgate.netfao.org.

Metabolism of this compound (Bioreduction): Once formed, aliphatic amine N-oxides are known to undergo enzymatic bioreduction back to the parent tertiary amine tandfonline.comnih.gov. This reduction is often catalyzed by cytochrome P450 (CYP) enzymes and is particularly efficient under hypoxic (low oxygen) conditions tandfonline.comresearchgate.net. The mechanism is thought to involve the interaction of the N-oxide with the reduced heme center of the CYP enzyme, which catalyzes the cleavage of the nitrogen-oxygen bond tandfonline.com. This bioreduction pathway means that N-oxides can act as prodrugs, releasing the active parent amine in specific biological environments like hypoxic tissues tandfonline.comnih.govacs.org.

Table 2: Major Reported Metabolites of Azaperone

Metabolite Name Metabolic Pathway Reference
Azaperol Reduction researchgate.net
N-despyridinylazaperone N-dealkylation researchgate.net
N-despyridinylazaperol N-dealkylation, Reduction researchgate.net
Hydroxyazaperone Hydroxylation researchgate.net

Stability and Degradation Kinetics of Azaperone N Oxide

Stability

N-oxides are zwitterionic compounds with a highly polar N⁺-O⁻ bond, which makes them highly water-soluble rsc.org. Generally, aliphatic N-oxides are stable compounds at room temperature nih.gov. However, their stability is influenced by several factors:

Temperature: Amine oxides can undergo thermal decomposition at elevated temperatures, typically above 100°C nih.gov. Potential degradation pathways include the Cope elimination and Meisenheimer rearrangement, although these are dependent on the specific chemical structure nih.govnih.gov.

pH: Amine N-oxides are weak bases, with typical pKa values around 4-5 nih.gov. They are protonated in acidic conditions to form hydroxyammonium (B8646004) species. The stability can be pH-dependent, as demonstrated in a study of a benzofuroxan (B160326) derivative (an N-oxide-containing compound), which showed high stability at both pH 5.5 and 7.4 over several hours unav.edu.

Solvents: The zwitterionic character of N-oxides leads to their stabilization in polar, protic solvents nih.gov. They are often hygroscopic and can be isolated as stable hydrates nih.gov.

Presence of Reductants: The N-O bond can be cleaved by reducing agents. In biological systems, this is evident in the bioreduction by enzymes tandfonline.comnih.gov.

Table 3: General Factors Influencing the Stability of Aliphatic N-Oxides

Factor Effect on Stability Notes
Temperature Stable at room temperature; degradation increases at high temperatures (>100°C). Decomposition can occur via pathways like Cope elimination nih.gov.
pH Generally stable in the physiological pH range. Protonation occurs in strongly acidic conditions (pKa ~4-5) nih.govunav.edu.
Redox Potential Susceptible to reduction back to the parent amine. This is a key pathway for biotransformation (bioreduction) tandfonline.comnih.gov.
Solvents More stable in polar, protic solvents like water. Often hygroscopic and may form hydrates nih.gov.
Degradation Kinetics

Specific degradation kinetic data for Azaperone (B1665921) N-Oxide is not available in the reviewed literature. However, studies on other tertiary amine N-oxides, such as Venlafaxine N-oxide (NOV), provide insight into the potential kinetics. In a study on NOV, the compound was found to be relatively stable under solar photolysis and aerobic biodegradation conditions csic.esnih.gov. The degradation rate of NOV was significantly lower than that of the parent compound, Venlafaxine nih.gov.

The kinetics of degradation can be quantified by rate constants. For example, the rate constants for the reaction of NOV with ozone and hydroxyl radicals, two powerful oxidants found in water treatment processes, were determined.

Table 4: Case Study - Degradation Kinetics of Venlafaxine N-oxide (NOV) nih.gov

Reactant Rate Constant (k) Conditions
Ozone (O₃) 3.1 x 10² M⁻¹s⁻¹ Ozonation in secondary wastewater effluent.
Hydroxyl Radical (•OH) 5.3 x 10⁹ M⁻¹s⁻¹ Ozonation in secondary wastewater effluent.

This table is presented as a case study for a structurally related N-oxide and does not represent data for Azaperone N-Oxide.

The data suggests that while N-oxides can be degraded, they may be more persistent than their parent compounds in certain environments, a finding supported by field studies that have detected N-oxide transformation products in rivers csic.esumontpellier.fr.

Table 5: Table of Mentioned Compounds

Compound Name
1-(pyridin-2-yl)piperazine
4-chloro-4'-fluorobutyrophenone (B134399)
Azaperol
Azaperone
This compound
Benzofuroxan
Hydrogen peroxide
Hydroxyazaperol
Hydroxyazaperone
meta-chloroperoxybenzoic acid (mCPBA)
N-despyridinylazaperol
N-despyridinylazaperone
Ozone
Venlafaxine

Advanced Analytical Methodologies for Azaperone N Oxide Detection and Quantification

Chromatographic Techniques for Separation and Determination

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the definitive analysis of Azaperone (B1665921) N-Oxide and its related compounds. These techniques provide the high levels of separation and specificity required to distinguish metabolites from the parent drug and endogenous matrix components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the determination of Azaperone and its metabolites, including the N-oxide form. researchgate.netnih.govnih.gov Its high sensitivity and specificity allow for the reliable identification and quantification of these compounds at trace levels in complex biological samples like animal tissues and urine. researchgate.netnih.gov

The typical LC-MS/MS workflow involves sample extraction, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic separation on a reverse-phase column (e.g., C18) and detection by a mass spectrometer. researchgate.netnih.govresearchgate.net The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. While direct analysis of Azaperone N-Oxide is less commonly reported than for its parent drug, specialized LC-MS/MS methods have been developed for identifying N-oxide drug metabolites in general. nih.gov These methods can utilize ion-molecule reactions to selectively derivatize N-oxides within the mass spectrometer, allowing for their clear identification based on a characteristic mass shift. nih.gov

Table 1: Example LC-MS/MS Parameters for Related Compound Analysis

AnalyteMatrixColumnMobile PhaseDetection ModeReference
Azaperone & CarazololPig KidneyLuna C18Acetonitrile/Formic AcidLC-ESI-MS/MS ebi.ac.uk
Multiclass Veterinary DrugsPork, PoultryPRiME HLB SPEWater/Formic AcidUPLC-Q-Exactive Orbitrap/MS nih.gov
Azaperone & MetabolitesHorse UrineNot SpecifiedNot SpecifiedLC-MS-MS researchgate.net

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers a robust and more accessible alternative to LC-MS/MS for the analysis of Azaperone and its metabolites. mdpi.com Detectors such as Ultraviolet (UV) and Fluorescence (FLD) are commonly employed. mdpi.comnih.govnih.gov

HPLC-UV methods typically monitor the absorbance at a specific wavelength, such as 245 nm or 250 nm, where Azaperone and its metabolites exhibit strong chromophoric activity. mdpi.comnih.gov These methods are often used for routine screening and quantification in tissues like kidney and liver. mdpi.com HPLC-FLD provides enhanced sensitivity and selectivity by measuring the fluorescence emission of the compounds at specific excitation and emission wavelengths (e.g., 245 nm excitation and 345 nm emission for Azaperone). nih.gov This technique is particularly useful for detecting low residue levels in complex matrices. nih.gov

Table 2: HPLC Methods for Azaperone and Metabolite Analysis

TechniqueDetector Wavelength (nm)MatrixColumn TypeReference
HPLC-UV250Animal TissuesODS nih.gov
HPLC-UV245Animal Kidneys/LiversReversed-Phase mdpi.com
HPLC-FLDEx: 245, Em: 345Porcine KidneysLiChrospher 60-RP select B nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used for the analysis of Azaperone and its reduced metabolite, Azaperol. researchgate.netnih.gov However, its application for the direct analysis of thermolabile and non-volatile metabolites like this compound is limited. N-oxides tend to degrade under the high temperatures required for GC analysis. Therefore, GC-MS methods for related compounds often require a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov For instance, metabolites might be treated with silylating agents before injection. nih.gov These methods have been successful in identifying various metabolites in urine and tissue, confirming the presence of the parent drug and its derivatives. researchgate.netnih.gov

Immunochemical Assay Development for N-Oxide Analysis

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and immunochromatographic assays (ICA), provide rapid and cost-effective screening tools for detecting Azaperone and its metabolites. redalyc.orgresearchgate.netpsu.edu These assays are based on the specific binding of an antibody to the target analyte.

Recently, a highly sensitive immunochromatographic assay was developed for the simultaneous detection of Azaperone (AZN) and its metabolite Azaperol (AZL). researchgate.net This involved the synthesis of a hapten and the production of a high-affinity monoclonal antibody. researchgate.net The resulting ICA strips can provide results within 15 minutes, making them suitable for on-site screening of pork samples. researchgate.net While this specific study focused on Azaperone and Azaperol, the principle can be extended to develop antibodies that specifically recognize the N-oxide metabolite, offering a potential avenue for rapid screening of this compound. The detection capabilities for ELISAs have been reported to be as low as 15 µg/kg for Azaperone in kidney tissue. psu.edu

Electrochemical Methods for N-Oxide Characterization

Electrochemical methods offer a novel and highly sensitive approach for the detection of psychoactive drugs like Azaperone. encyclopedia.puboiccpress.com These techniques measure the change in electrical current or potential resulting from the oxidation or reduction of the target analyte at an electrode surface.

Recent studies have focused on developing modified electrodes to enhance the electrochemical response towards Azaperone. For example, a carbon paste electrode modified with a HKUST-1/CoFe2O4/SiO2 composite was shown to significantly increase the oxidation signal of Azaperone, achieving a detection limit as low as 0.01 nM. encyclopedia.pub Another sensor based on a glassy carbon electrode modified with a magnetic silica (B1680970) nanocomposite demonstrated a wide linear range (0.01–100.0 μM) and a detection limit of 3 nM for Azaperone in samples like ostrich meat and rat plasma. oiccpress.com Cyclic voltammetry studies indicate an irreversible oxidation process for Azaperone, with a peak potential around 0.78-0.82 V in neutral pH buffer. researchgate.netoiccpress.com While these methods have been developed for the parent compound, the electrochemical activity of the N-oxide functional group could be exploited for its direct detection, representing a promising area for future research.

Validation of Analytical Procedures for this compound

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision. Validation procedures are typically performed in accordance with international guidelines, such as those from the European Commission Decision 2002/657/EC or the Food and Drug Administration (FDA). mdpi.comnih.gov Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). mdpi.comredalyc.org

For HPLC and LC-MS/MS methods, linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 being desirable. mdpi.comnih.gov Accuracy is assessed by analyzing fortified samples at different concentrations, with recoveries often falling within the 85–115% range. mdpi.com Precision is evaluated through repeatability (intra-day) and reproducibility (inter-day) studies, with RSD values generally expected to be below 15%. nih.govredalyc.org

Table 3: Validation Parameters for Azaperone/Azaperol Analytical Methods

MethodMatrixLOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
HPLC-UVAnimal Tissues25>72Not Specified nih.gov
HPLC-FLDPorcine KidneysAZN: 10, AZL: 5AZN: 88.2, AZL: 91.2<11.0 nih.gov
HPLC-UVMuscle, Liver, Kidney10AZN: >99, AZL: >89<10.2 redalyc.org
HPLC-UV-VisKidneys, LiversAZN: 0.25, AZL: 0.1285-115<15 mdpi.com
LC-MS/MSUrine, Kidneys2.5 (as CCα)97.1-102.15.0-18.0 nih.gov

AZN: Azaperone, AZL: Azaperol

Assessment of Linearity, Accuracy, and Precision

There is no specific data in the reviewed literature detailing the linearity, accuracy, or precision of analytical methods developed exclusively for the quantification of this compound. Method validation studies for the parent drug, Azaperone, show high degrees of linearity, accuracy, and precision. For instance, methods for Azaperone have demonstrated linearity with correlation coefficients (r²) greater than 0.99 over various concentration ranges. researchgate.netnih.gov Accuracy, often expressed as recovery, is typically found to be within the range of 80% to 115%, and precision, measured by the coefficient of variation (CV) or relative standard deviation (RSD), is generally below 15%. nih.govnih.gov However, these values are not directly transferable to this compound.

Linearity, Accuracy, and Precision Data for this compound

No data available in the reviewed scientific literature.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Specific Limits of Detection (LOD) and Quantification (LOQ) for this compound have not been established in the public domain literature. For the parent compound, Azaperone, and its metabolite Azaperol, LOD and LOQ values have been determined in various matrices such as animal tissues. For example, in some studies, the LOQ for Azaperone was found to be 0.25 µg/kg in tissue. nih.govresearchgate.net Another study using a different method reported an LOD of 3 nM and an LOQ of 10 nM for Azaperone. oiccpress.com Without dedicated studies, it is not scientifically sound to extrapolate these findings to this compound.

LOD and LOQ Data for this compound

No data available in the reviewed scientific literature.

Pharmacokinetic Investigation of Azaperone N Oxide in Non Clinical Systems

Comparative Pharmacokinetic Analysis of Azaperone (B1665921) N-Oxide with Azaperone and Other Metabolites

Further research and dedicated studies are required to elucidate the formation and pharmacokinetic profile of Azaperone N-Oxide. Without such studies, any discussion on its absorption, distribution, excretion, and comparative analysis would be speculative and would not meet the required standards of scientific accuracy.

Pharmacodynamic and Molecular Interaction Analyses of Azaperone N Oxide

In Vitro Receptor Binding and Ligand Affinity Studies

Direct in vitro receptor binding and ligand affinity data for azaperone (B1665921) N-oxide are scarce in published literature. However, the receptor binding profile of the parent compound, azaperone, provides a foundational reference. Azaperone, a butyrophenone (B1668137) derivative, exhibits its primary pharmacological effects through the blockade of dopamine (B1211576) D2 receptors. mdpi.com It also demonstrates affinity for other receptors, a characteristic of many antipsychotic agents. mdpi.com

The process of N-oxidation, which involves the conversion of a tertiary amine to its corresponding N-oxide, generally leads to an increase in polarity and a decrease in lipophilicity. This alteration can influence how the molecule interacts with receptor binding pockets. For instance, studies on other centrally active agents, such as clozapine (B1669256), have shown that its metabolite, clozapine N-oxide (CNO), possesses a distinct receptor binding profile compared to the parent drug. elifesciences.orgnih.gov While CNO was initially thought to be inert, it has been shown to have its own pharmacological actions and can be metabolized back to clozapine. elifesciences.orgnih.gov

Based on these principles, it is plausible that azaperone N-oxide would exhibit a modified affinity for the same receptors as azaperone. The increased polarity of the N-oxide could potentially reduce its affinity for the highly lipophilic binding sites of dopamine and serotonin (B10506) receptors. However, it could also introduce new interactions, possibly altering its selectivity profile. A hypothetical comparison of receptor affinities is presented below.

ReceptorAzaperone (Known Affinity)This compound (Hypothesized Affinity)Rationale for Hypothesized Change
Dopamine D2HighPotentially LowerIncreased polarity may hinder optimal binding to the hydrophobic pocket.
Serotonin 5-HT2AModeratePotentially Lower or AlteredChanges in electrostatic and steric properties due to the N-oxide group.
Alpha-1 AdrenergicModeratePotentially LowerThe N-oxide may disrupt key interactions with the receptor.

Structure-Activity Relationship (SAR) Investigations of the N-Oxide Moiety

The structure-activity relationship (SAR) of this compound is intrinsically linked to the presence of the N-oxide functional group on the piperazine (B1678402) nitrogen. This modification is a key determinant of its interaction with biological targets.

N-oxidation introduces a polar, hydrophilic group, which can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug. acs.org In the context of receptor binding, this can lead to several outcomes:

Reduced Affinity: The increased polarity can decrease the ability of the molecule to cross the blood-brain barrier and may also reduce its affinity for non-polar binding sites on receptors.

Altered Selectivity: The electronic and steric changes introduced by the N-oxide can alter the binding orientation of the molecule within the receptor pocket, potentially leading to a change in its selectivity for different receptor subtypes. For example, the N-oxide might favor interactions with more polar amino acid residues in the binding site.

Novel Interactions: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor, potentially forming new interactions with the receptor that are not possible for the parent compound.

Studies on other N-oxide-containing compounds have demonstrated that N-oxide formation can impact activity. For example, in the case of astemizole, N-oxidation was found to adversely affect its histamine (B1213489) H1 receptor blocking activity. google.com

Computational methods are valuable tools for predicting the effects of structural modifications like N-oxidation. nih.gov Molecular docking simulations could be employed to model the binding of both azaperone and this compound to the active sites of dopamine and serotonin receptors. Such studies could provide insights into:

Binding Conformations: Comparing the preferred binding poses of the two molecules to understand how N-oxidation affects their orientation within the receptor.

Interaction Energies: Calculating the binding energies to predict whether N-oxidation is likely to increase or decrease binding affinity.

Key Residue Interactions: Identifying the specific amino acid residues that interact with the N-oxide moiety, which could explain any observed changes in selectivity.

Quantum mechanical calculations could also be used to analyze the electronic properties of this compound, such as its electrostatic potential and dipole moment, to better understand how it interacts with the receptor's electrostatic field. acs.org

Impact of N-Oxidation on Receptor Selectivity and Binding Affinity

Assessment of Biological Activities in Non-Clinical Models

The biological activities of this compound would need to be assessed in non-clinical models to understand its pharmacological effects.

Experiments using isolated animal tissues, such as brain slices or synaptosomes, could be used to investigate the effects of this compound on neurotransmitter systems. For example, its ability to modulate the release or reuptake of dopamine and serotonin could be measured. Given that azaperone is a dopamine antagonist, it would be important to determine if this compound retains this activity, or if it has a different or weaker effect. It is known that the parent compound, azaperone, can reduce the hypertensive effects of opioids due to its affinity for alpha-1 receptors, which leads to peripheral vasodilation. mdpi.com Investigating whether the N-oxide metabolite retains this property would be of interest.

Beyond its primary receptor targets, it is important to consider the potential interactions of this compound with other biological molecules, such as metabolizing enzymes. The N-oxide itself is a product of metabolism, likely mediated by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes. acs.org It is also possible that this compound could be a substrate or inhibitor of these enzymes, potentially leading to drug-drug interactions. Furthermore, like its parent compound, the potential for off-target effects at other receptors or enzymes should be considered. drugbank.com

Modulation of Neurotransmitter Systems in Animal Tissue Preparations

Comparative Pharmacodynamic Profiling with Parent Azaperone

Due to the absence of specific research on this compound, a direct comparative pharmacodynamic profile with its parent compound, Azaperone, cannot be constructed. However, to provide context, the known pharmacodynamic properties of Azaperone are summarized below.

Azaperone is a butyrophenone tranquilizer that primarily acts as an antagonist at dopamine D2 receptors in the central nervous system. omu.edu.trmdpi.com This action in the mesolimbic and nigrostriatal pathways is believed to be the primary mechanism for its sedative and aggression-reducing effects. vin.com In addition to its potent D2 receptor blockade, Azaperone also exhibits antagonism at D1, serotonin (5-HT), α1-adrenergic, and histamine receptors. ebi.ac.ukomu.edu.tr Its affinity for α1-adrenergic receptors contributes to its vasodilatory and hypotensive effects. omu.edu.tr

A comparative analysis would require data from studies that have directly evaluated the receptor binding affinities and functional activities of both Azaperone and this compound.

Table 1: Known Receptor Interactions of Azaperone

ReceptorActivityReference
Dopamine D2Antagonist omu.edu.trmdpi.com
Dopamine D1Antagonist omu.edu.tr
Serotonin (5-HT)Antagonist omu.edu.tr
α1-AdrenergicAntagonist omu.edu.tr
HistamineAntagonist omu.edu.tr

Table 2: Hypothetical Comparative Receptor Binding Profile

This table is purely hypothetical and for illustrative purposes only, as no data exists for this compound. Future research would be needed to populate such a table with actual experimental data (Ki or IC50 values in nM).

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)α1-Adrenergic (Ki, nM)Histamine H1 (Ki, nM)
AzaperoneData RequiredData RequiredData RequiredData Required
This compoundData RequiredData RequiredData RequiredData Required

Impurity Profiling and Quality Control Research of Azaperone N Oxide

Role of Azaperone (B1665921) N-Oxide as a Process-Related Impurity

Azaperone N-oxide is classified as a process-related impurity, meaning it is formed as a byproduct during the manufacturing process of Azaperone. youtube.com Organic impurities like this compound can arise from various sources, including the starting materials, intermediates, or through degradation of the drug substance itself. jpionline.org

The formation of N-oxide impurities is a known challenge in the synthesis of various pharmaceutical compounds, particularly those containing tertiary amine functionalities, such as the piperazine (B1678402) ring in Azaperone. liverpool.ac.uk This transformation typically occurs via oxidation. In the synthesis of Azaperone, which involves steps like the alkylation of 1-(pyridin-2-yl)piperazine with 4-chloro-4'-fluorobutyrophenone (B134399), residual oxidizing agents, or exposure to atmospheric oxygen under certain process conditions (e.g., elevated temperature), can lead to the oxidation of the tertiary nitrogen atom on the piperazine ring, resulting in the formation of this compound. researchgate.netwikipedia.org

The structure of this impurity is closely related to the parent API but contains an additional oxygen atom. While often a minor component, the presence of N-oxide impurities can impact the quality and safety of the final drug product. Therefore, regulatory guidelines mandate the identification and control of such impurities. ich.org

Strategies for Impurity Identification and Control in Pharmaceutical Development

A systematic approach to impurity management is essential for producing high-quality pharmaceuticals. This involves a multi-faceted strategy encompassing process understanding, risk management, and the implementation of robust control measures.

Quality by Design (QbD): Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. iajps.comijpsonline.com Rather than relying solely on end-product testing, QbD involves designing quality into the manufacturing process from the outset. veeprho.comresearchgate.net For controlling an impurity like this compound, a QbD approach would involve:

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA for the Azaperone drug substance, as it can affect purity and safety. iajps.com

Understanding Critical Process Parameters (CPPs): Experiments are conducted to identify which process parameters (e.g., temperature, reaction time, oxygen exposure, quality of reagents) have the most significant impact on the formation of this compound.

Establishing a Control Strategy: Based on this understanding, a control strategy is developed. This could involve modifying the synthetic route, optimizing reaction conditions to minimize oxidation, or introducing purification steps specifically designed to remove the N-oxide impurity. youtube.com

Regulatory Framework and Thresholds: International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A, provide a framework for the control of impurities in new drug substances. ich.org These guidelines establish thresholds for reporting, identification, and qualification of impurities. registech.com

ThresholdMaximum Daily Dose ≤ 2g/dayMaximum Daily Dose > 2g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Table based on data from ICH Q3A(R2) Guideline. ich.org

Any impurity found at or above the identification threshold must have its structure determined. If levels exceed the qualification threshold, its biological safety must be evaluated. ich.org Developing a process that keeps this compound levels well below these thresholds is a primary goal. registech.com

Advanced Analytical Techniques for Impurity Monitoring and Quantification

Accurate and precise analytical methods are the cornerstone of any impurity control strategy. They are required to detect, identify, and quantify impurities like this compound in the API. ich.org

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for impurity profiling in the pharmaceutical industry. fao.org Reversed-phase HPLC with UV detection is a common method for the analysis of Azaperone and its related substances. nih.govnih.govnih.gov Method development involves optimizing parameters such as the column, mobile phase composition, pH, and detector wavelength to achieve a clear separation between the main Azaperone peak and the peaks of all potential impurities, including this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, LC-MS is an indispensable tool. slideshare.net It couples the powerful separation capabilities of HPLC with the mass-analyzing capability of a mass spectrometer. This technique can provide the molecular weight of an impurity, which is a critical piece of information for elucidating its structure. researchgate.net In the context of Azaperone, LC-MS would be used to confirm the presence of this compound by detecting a molecular ion corresponding to its specific mass.

The table below summarizes typical validation parameters for HPLC methods developed for the quantification of Azaperone, which are indicative of the performance required for impurity monitoring.

Table 1: Example of HPLC Method Validation Parameters for Azaperone Analysis

Parameter Result Source
Linearity Range 50 to 300 µg/kg nih.govnih.gov
Correlation Coefficient (r²) > 0.99 nih.gov
Limit of Quantification (LOQ) 0.25 µg/kg nih.govnih.gov
Accuracy (Recovery) 85–115% nih.govnih.gov
Precision (CV%) < 15% nih.gov

These validated analytical methods ensure that batches of Azaperone API can be reliably tested to confirm that the level of this compound and other impurities are within the strict limits set by regulatory authorities, guaranteeing the quality and safety of the final product. jpionline.org

Future Research Trajectories and Methodological Innovations

Emerging Technologies for Enhanced N-Oxide Characterization

The comprehensive characterization of N-oxide metabolites, such as Azaperone (B1665921) N-Oxide, is crucial for understanding their pharmacological and toxicological profiles. While traditional analytical techniques have been instrumental, emerging technologies offer enhanced sensitivity, specificity, and structural elucidation capabilities.

Advanced mass spectrometry (MS) techniques are at the forefront of these innovations. High-resolution mass spectrometry (HRMS), particularly when coupled with techniques like ion mobility spectrometry (IMS), provides an additional dimension of separation based on the size, shape, and charge of the ion. This can be invaluable for differentiating between isomeric metabolites, such as hydroxylated derivatives and N-oxides, which possess the same elemental composition. Furthermore, tandem mass spectrometry (MS/MS) fragmentation patterns can be diagnostic for N-oxides. A characteristic fragmentation pathway for many N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺). scielo.brnih.gov The extent of this "deoxygenation" can be influenced by the instrument parameters, such as the temperature of the heated capillary tube, providing a method to distinguish N-oxides from hydroxylated metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation. The introduction of an N-oxide functionality typically leads to a downfield shift in the signals of neighboring protons and carbons in both ¹H and ¹³C NMR spectra, providing a clear indication of its formation. acs.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for assigning the precise location of the N-oxidation. Cryogenically cooled probes and higher field magnets have significantly increased the sensitivity of NMR, enabling the analysis of smaller sample quantities, which is often a limiting factor for metabolite studies.

The application of computational chemistry and in silico prediction tools is also a rapidly advancing area. These models can predict the most likely sites of metabolism on a parent drug molecule, including the likelihood of N-oxidation by different enzyme systems. Quantum mechanics and circular fingerprint molecular descriptors are being used to build predictive models for sites of metabolism by enzymes like flavin-containing monooxygenases. plos.org Such predictive models can guide the targeted search for and identification of metabolites in complex biological matrices.

The development of novel sample preparation techniques also contributes to enhanced characterization. Miniaturized and automated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods can improve the recovery and purity of metabolites from biological samples, leading to cleaner spectra and more reliable quantification.

Refinement of Pharmacokinetic and Pharmacodynamic Modeling Approaches

Physiologically-based pharmacokinetic (PBPK) modeling represents a significant refinement over traditional compartmental models. PBPK models incorporate physiological and biochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in different tissues and organs. For Azaperone N-Oxide, a PBPK model could be developed to predict its formation in the liver, its distribution to various tissues, and its subsequent elimination. This would allow for the simulation of different dosing scenarios and the impact of genetic polymorphisms in metabolizing enzymes on the exposure to both the parent drug and its N-oxide metabolite.

The integration of in vitro metabolism data into PK/PD models is another area of refinement. By determining the kinetic parameters of this compound formation in liver microsomes or with specific recombinant enzymes (e.g., CYPs and FMOs), these data can be used to inform and validate PBPK models. This approach allows for a more mechanistic understanding of the factors influencing metabolite concentrations.

The use of population PK/PD modeling, which accounts for inter-individual variability in drug response, is also crucial. By analyzing data from a larger population, these models can identify covariates (e.g., age, weight, genetic factors) that influence the pharmacokinetics of both azaperone and this compound, leading to more individualized dosing strategies.

Comprehensive Environmental Fate and Degradation Studies of this compound

The widespread use of veterinary drugs like azaperone necessitates a thorough understanding of their environmental fate and the potential impact of their metabolites. This compound, as a primary metabolite, could be released into the environment through animal excreta. Therefore, comprehensive studies on its environmental persistence, mobility, and degradation are warranted.

The degradation of this compound in different environmental compartments, such as soil and water, needs to be investigated under various conditions (e.g., pH, temperature, microbial activity). Standardized laboratory degradation studies, following guidelines from organizations like the OECD, can determine the half-life of the compound and identify its degradation products. These studies often involve incubating the compound in soil or water samples and monitoring its concentration over time using chromatographic techniques.

The role of microbial communities in the biodegradation of this compound is a key area for research. Studies could aim to isolate and identify specific microorganisms capable of degrading the N-oxide and elucidate the enzymatic pathways involved. It is also important to determine whether the degradation products are less or more persistent and toxic than the parent N-oxide.

Photodegradation studies are also relevant, as drug residues in surface waters can be exposed to sunlight. These studies would assess the stability of this compound under simulated or natural light conditions and identify any photoproducts that may be formed.

The mobility of this compound in soil is another critical aspect to consider. Soil sorption/desorption experiments can determine the extent to which the compound binds to soil particles, which influences its potential to leach into groundwater. The polarity of N-oxides suggests they may have different mobility characteristics compared to their parent amines.

Finally, the development of sensitive and specific analytical methods for the detection of this compound in environmental samples is a prerequisite for all fate and degradation studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering the necessary selectivity and sensitivity to measure low concentrations in complex matrices like soil and water.

Broader Implications of N-Oxidation in Drug Discovery and Development

The formation of N-oxide metabolites has significant implications for drug discovery and development, influencing a drug's efficacy, safety, and pharmacokinetic profile. The study of this compound can provide valuable insights that are applicable to a broader range of pharmaceutical compounds.

N-oxidation can also significantly alter the physicochemical properties of a drug. The N-oxide group is highly polar and can form strong hydrogen bonds, which generally increases water solubility and reduces membrane permeability. nih.gov This can affect a drug's absorption, distribution, and excretion. For instance, increased water solubility can facilitate renal excretion, leading to a shorter half-life.

In some cases, N-oxides can be designed as prodrugs. The N-oxide can be bioreduced in vivo back to the parent tertiary amine, which may be the active form of the drug. mdpi.com This strategy can be used to improve a drug's formulation properties or to target its delivery to specific tissues where reductive enzymes are present.

From a safety perspective, the formation of N-oxides is generally considered a detoxification pathway. However, some N-oxides have been associated with toxicity. Therefore, it is essential to evaluate the toxicological profile of any major N-oxide metabolite during drug development.

The enzymatic pathways responsible for N-oxidation, primarily cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, are also a critical consideration. hyphadiscovery.comnih.gov Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in the extent of N-oxide formation, which can in turn affect drug efficacy and safety. Understanding which enzymes are responsible for the N-oxidation of a drug candidate is therefore crucial for predicting potential drug-drug interactions and for personalized medicine approaches.

Q & A

Q. What methodological approaches are recommended for detecting Azaperone N-Oxide in biological samples with high sensitivity?

Electrochemical sensors modified with magnetic core–shell SiO₂ structures (e.g., NH₂-CS₂ composites) are effective for detecting this compound due to their enhanced sensitivity, selectivity, and cost-efficiency. Key steps include surface modification of glassy carbon electrodes (GCEs) and validation using spiked biological matrices. Statistical validation should include limits of detection (LOD) and quantification (LOQ) calculations, referencing calibration curves and recovery rates .

Q. How should pharmacokinetic studies of this compound in animal models be designed to ensure robust data?

Studies should employ repeated blood sampling at critical time points (e.g., 30, 60, 240 minutes post-administration) to capture peak plasma concentrations and elimination rates. Data must be analyzed using non-compartmental models, with concentrations reported as mean ± standard deviation. For values below detection limits (e.g., <0.785 ng/mL), apply half the LOD for statistical integrity. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inter-group differences .

Q. What are the best practices for ensuring reproducibility in this compound metabolism studies?

Follow guidelines for experimental documentation: (1) Provide detailed synthesis protocols, including solvent systems and purification steps. (2) Use high-purity reference standards and validate analytical methods (e.g., HPLC-MS). (3) Report raw data and processing steps (e.g., normalization) in supplementary materials. Cross-validate findings with prior literature on species-specific metabolic pathways (e.g., horse vs. pig models) .

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound’s aromatic N-oxide substructures?

Use (Q)SAR methodologies to evaluate DNA-reactive mutagenicity. Focus on structural alerts like the benzo[c][1,2,5]oxadiazole 1-oxide subclass. Validate predictions with Ames test data and public mutagenicity databases. Adjust alerts based on proprietary and public datasets to refine predictive accuracy, as demonstrated in Leadscope’s expert-rule-based models .

Q. What strategies resolve contradictions in this compound’s metabolic stability across species?

Conduct interspecies comparative studies using liver microsomes or hepatocytes. Apply kinetic parameters (e.g., intrinsic clearance, half-life) and correlate with cytochrome P450 isoform activity. Discrepancies may arise from species-specific enzyme expression; address these by cross-referencing in vitro and in vivo data (e.g., horse vs. swine metabolite profiles) .

Q. How should researchers design experiments to differentiate this compound’s parent compound from its metabolites in complex matrices?

Combine high-resolution mass spectrometry (HR-MS) with isotopic labeling or MS/MS fragmentation patterns. Use chromatographic separation optimized for polar metabolites (e.g., HILIC columns). Validate with synthesized metabolite standards and spike-recovery experiments in target matrices (e.g., plasma, urine) .

Methodological Challenges and Solutions

Q. What are common pitfalls in statistical analysis of this compound’s low-concentration data, and how can they be mitigated?

Avoid arbitrary imputation for non-detects; instead, apply robust methods like maximum likelihood estimation or survival analysis. For skewed distributions, use non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., P < 0.05) .

Q. How can researchers balance brevity and completeness when reporting this compound experimental data?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): (1) Limit main text to critical data (≤5 compounds); (2) Archive supplementary materials with raw spectra, chromatograms, and extended datasets. Use hyperlinks for seamless access .

Q. What ethical considerations apply when citing prior studies on this compound?

Cite original works for synthesis protocols and metabolic pathways, avoiding over-reliance on reviews. Use plagiarism detection tools to ensure originality. Acknowledge funding sources and non-author contributors (e.g., technical staff) in the "Acknowledgments" section .

Data Presentation and Peer Review

Q. How should conflicting results about this compound’s stability under varying pH conditions be addressed in a manuscript?

Frame contradictions as research opportunities. Compare experimental conditions (e.g., buffer systems, temperature) across studies. Propose hypotheses (e.g., hydrolysis mechanisms) and validate with stability-indicating assays (e.g., forced degradation studies). Use tables to juxtapose conflicting data and highlight methodological divergences .

Q. What criteria determine whether this compound research findings qualify as "novel" or "significant" in abstracts?

Emphasize (1) First-time observations (e.g., novel metabolites), (2) Long-term implications (e.g., toxicological thresholds), or (3) Paradigm-challenging results (e.g., disproven structural alerts). Avoid vague claims; quantify significance using benchmarks like effect size or clinical relevance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.